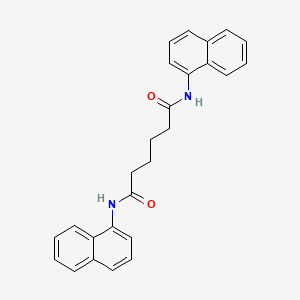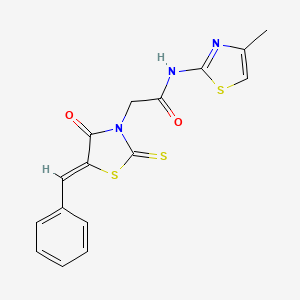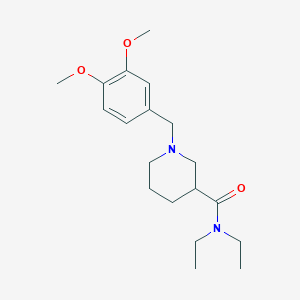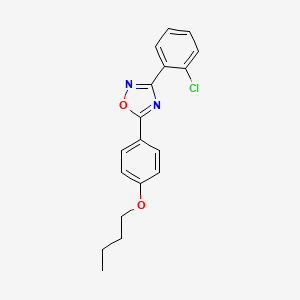
N,N'-di-1-naphthylhexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-di-1-naphthylhexanediamide, also known as DNH, is a synthetic compound that has been widely used in scientific research due to its unique properties. DNH is a chiral molecule that consists of two naphthalene rings connected by a hexanediamide linker. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
N,N'-di-1-naphthylhexanediamide's mechanism of action is based on its ability to selectively bind to certain biomolecules. It has been shown to interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
N,N'-di-1-naphthylhexanediamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. N,N'-di-1-naphthylhexanediamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-di-1-naphthylhexanediamide in lab experiments is its high selectivity and sensitivity for certain biomolecules. It can be used to selectively visualize and track specific proteins and nucleic acids within cells. However, one limitation of using N,N'-di-1-naphthylhexanediamide is its potential toxicity and non-specific binding to other biomolecules.
Direcciones Futuras
There are several future directions for the use of N,N'-di-1-naphthylhexanediamide in scientific research. One potential application is in the development of new fluorescent probes for imaging and tracking biomolecules in vivo. N,N'-di-1-naphthylhexanediamide could also be used in the design of new drugs that target specific proteins and enzymes. Additionally, further research could be conducted to investigate the potential use of N,N'-di-1-naphthylhexanediamide in cancer therapy and bacterial infections.
In conclusion, N,N'-di-1-naphthylhexanediamide is a valuable tool for investigating various biological processes. Its unique properties make it a useful fluorescent probe for visualizing and tracking specific biomolecules within cells. Further research is needed to explore its potential applications in drug development and disease therapy.
Métodos De Síntesis
The synthesis of N,N'-di-1-naphthylhexanediamide involves the condensation of 1-naphthylamine with hexanediamine in the presence of a coupling agent, such as carbodiimide. The resulting product is then purified by recrystallization, yielding N,N'-di-1-naphthylhexanediamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
N,N'-di-1-naphthylhexanediamide has been widely used in scientific research as a fluorescent probe for investigating various biological processes. It has been shown to selectively bind to certain proteins and nucleic acids, allowing for their visualization and tracking within cells. N,N'-di-1-naphthylhexanediamide has also been used to study the structure and function of biomolecules, such as enzymes and receptors.
Propiedades
IUPAC Name |
N,N'-dinaphthalen-1-ylhexanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(27-23-15-7-11-19-9-1-3-13-21(19)23)17-5-6-18-26(30)28-24-16-8-12-20-10-2-4-14-22(20)24/h1-4,7-16H,5-6,17-18H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSSUWOKIRLIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4921792.png)

![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)


![N-[2-(4-morpholinyl)ethyl]cycloheptanamine](/img/structure/B4921831.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4921861.png)

![ethyl 3-[2-(3-fluorophenyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4921871.png)